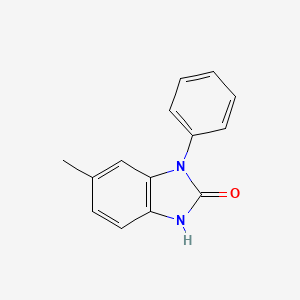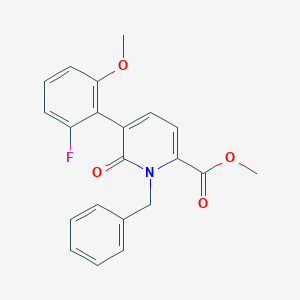
Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a benzyl group, a fluoro-methoxyphenyl group, and a dihydropyridine ring. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with β-keto esters in the presence of ammonium acetate. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental compliance.
化学反应分析
Types of Reactions
Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.
科学研究应用
Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound is believed to modulate ion channels, particularly calcium channels, which play a crucial role in various physiological processes. By binding to these channels, it can influence cellular activities such as muscle contraction and neurotransmission.
相似化合物的比较
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A well-known antihypertensive agent with a similar mechanism of action.
Felodipine: Used in the treatment of high blood pressure and angina.
Uniqueness
Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridine derivatives. Its fluoro-methoxyphenyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets.
属性
分子式 |
C21H18FNO4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
methyl 1-benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C21H18FNO4/c1-26-18-10-6-9-16(22)19(18)15-11-12-17(21(25)27-2)23(20(15)24)13-14-7-4-3-5-8-14/h3-12H,13H2,1-2H3 |
InChI 键 |
XDCKHEZLVLJVRJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)F)C2=CC=C(N(C2=O)CC3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


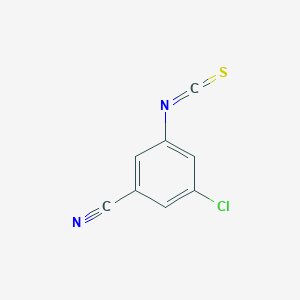
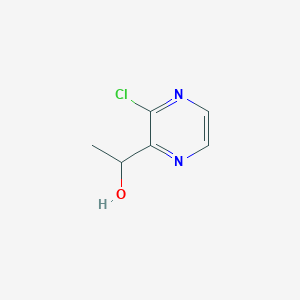
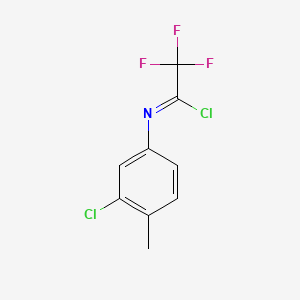
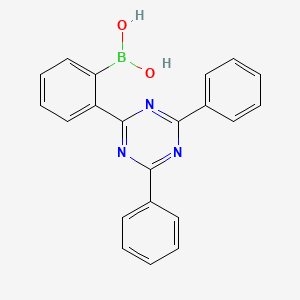
![1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid](/img/structure/B13704870.png)
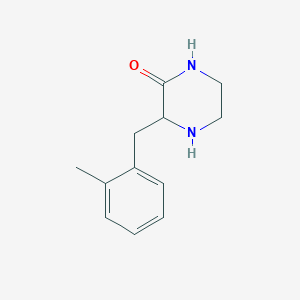
![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)
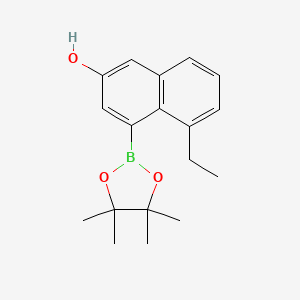
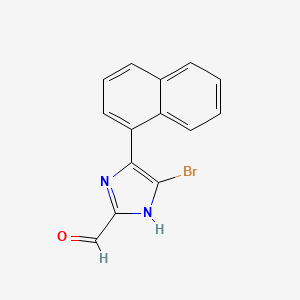
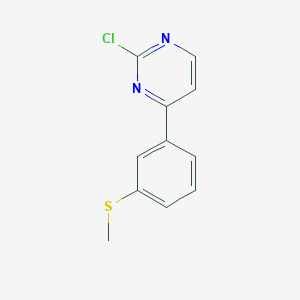
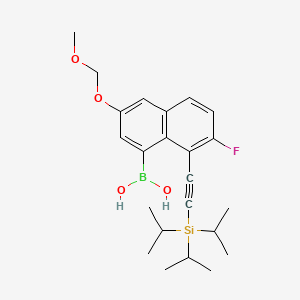
![Ethyl 3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propanoate](/img/structure/B13704908.png)
![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)
